2-Chloro-5-nitro-N-4-pyridinylbenzamide (also known as T0070907) is a well-characterized antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) []. PPARγ is a nuclear receptor protein that plays a crucial role in adipogenesis (fat cell formation) and glucose metabolism []. 2-Chloro-5-nitro-N-4-pyridinylbenzamide functions as a potent, specific, irreversible, and high-affinity antagonist of PPARγ, with a dissociation constant (Ki) of 1nM []. This value indicates a very strong binding affinity between the compound and the receptor.
An important feature of 2-Chloro-5-nitro-N-4-pyridinylbenzamide is its high selectivity for PPARγ compared to other PPAR subtypes, namely PPARα and PPARδ []. It exhibits over 800-fold greater selectivity for PPARγ, with Ki values of 0.85 μM and 1.8 μM for PPARα and PPARδ, respectively []. This selectivity is advantageous for research purposes as it allows scientists to target PPARγ specifically without affecting the function of other PPAR subtypes.
Studies have demonstrated that 2-Chloro-5-nitro-N-4-pyridinylbenzamide can block hormone- and agonist-induced adipogenesis in 3T3-L1 cells, a well-established cell line used to model fat cell differentiation []. This suggests the potential of this compound for regulating fat cell formation and development.
The mechanism by which 2-Chloro-5-nitro-N-4-pyridinylbenzamide inhibits PPARγ involves covalent binding to the Cys313 residue within the ligand-binding domain of the receptor []. This covalent bond formation disrupts the interaction between PPARγ and coactivator proteins, which are essential for PPARγ's transcriptional activity []. Conversely, the compound promotes the recruitment of corepressor proteins, further suppressing PPARγ's function [].
T0070907 is a potent and selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression linked to glucose and lipid metabolism, as well as inflammation. With an inhibitory concentration (IC50) value of approximately 1 nM, T0070907 exhibits high affinity for PPARγ, with a dissociation constant (Ki) of 1 nM. In contrast, its affinity for PPARα and PPARδ is significantly lower, at 0.85 μM and 1.8 μM, respectively, highlighting its selectivity for PPARγ . The compound binds to PPARγ at cysteine 313 within helix 3 of the receptor, effectively blocking its function and inhibiting adipogenesis in cell lines such as 3T3-L1 .
T0070907 primarily acts through competitive inhibition of PPARγ activity. Its binding to the receptor prevents the activation of target genes involved in adipocyte differentiation and lipid metabolism. The compound has been shown to decrease protein levels of α-tubulin and β-tubulin in certain cancer cell lines, suggesting a potential role as an antimicrotubule agent . Furthermore, T0070907 has been implicated in inhibiting the repair of radiation-induced DNA damage by targeting RAD51, a key protein in homologous recombination repair pathways .
T0070907 has demonstrated significant biological activity in various studies:
The synthesis of T0070907 involves multi-step organic reactions that typically include the formation of key intermediates followed by specific coupling reactions to achieve the final structure. Detailed synthetic pathways can vary but generally focus on constructing the core benzamide structure that characterizes T0070907. Specific procedures are often proprietary or not fully disclosed in public literature.
T0070907 has several applications in research and potential therapeutic contexts:
Studies have shown that T0070907 interacts with various cellular pathways:
Several compounds share structural or functional similarities with T0070907. Here are some notable examples:
Compound Name | Type | PPAR Affinity | Unique Features |
---|---|---|---|
Rosiglitazone | Agonist | High affinity for PPARγ | Used for diabetes treatment |
Troglitazone | Agonist | High affinity for PPARγ | Withdrawn due to liver toxicity |
GW9662 | Antagonist | Selective for PPARγ | Used to study PPARγ functions |
Pioglitazone | Agonist | High affinity for PPARγ | Also used to treat type 2 diabetes |
T0070907 stands out due to its selective antagonism of PPARγ without significant activity on other PPAR isoforms, making it particularly useful for research focused on understanding the specific roles of this receptor in various biological contexts . Its unique mechanism involving microtubule dynamics further differentiates it from other PPAR modulators.
Irritant